cisplatin

Description

See also: this compound (preferred).

Structure

2D Structure

Properties

IUPAC Name |

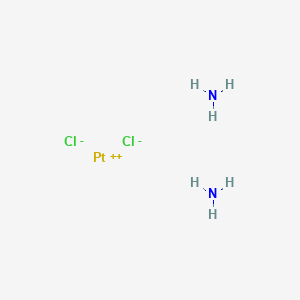

azane;platinum(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZZYRPGZAFOLE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[Cl-].[Cl-].[Pt+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6N2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Research and Historical Context of Cisplatin

Discovery and Early Investigations

The initial discovery of cisplatin's biological effects was made in the early 1960s by Barnett Rosenberg and his colleagues at Michigan State University jpccr.eucancer.govtesticularcanceruk.com. Their research was initially aimed at investigating whether electrical fields could influence cell division in bacteria. In a now-famous experiment, they passed an electric current through a solution containing Escherichia coli bacteria using platinum electrodes jpccr.eucancer.govtesticularcanceruk.com. They observed that the bacteria exposed to the electrolysis products of the platinum electrodes stopped dividing but continued to grow, resulting in filamentous structures up to 300 times their normal length jpccr.eucancer.govwikipedia.orgoncopedia.wiki.

Further investigation revealed that the observed effect was not due to the electric field itself, but rather to a soluble platinum compound generated from the platinum electrodes cancer.govoncopedia.wiki. After two years of research, Rosenberg's team identified this compound as cis-diamminedichloroplatinum(II), the cis isomer of [Pt(NH₃)₂Cl₂] jpccr.eucancer.govoncopedia.wiki. This compound had been synthesized much earlier by Michele Peyrone in 1844 and was known as Peyrone's salt, with its structure deduced by Alfred Werner in 1893 jpccr.euoncopedia.wikimdpi.comnih.govnih.govmdpi.com.

Rosenberg then conducted experiments to evaluate the effects of various platinum coordination complexes on sarcomas artificially implanted in rats jpccr.eu. These early studies demonstrated that cis-diamminedichloroplatinum was particularly effective in causing the regression of these tumors, marking the beginning of this compound's medicinal career jpccr.eu. This finding, published in 1969, described platinum compounds as a new class of potent antitumor agents and generated significant interest in their potential for cancer chemotherapy oncopedia.wiki.

Evolution of Research Focus

Following the initial discovery, research into This compound (B142131) rapidly evolved. The focus shifted from the initial observation of its biological effects to understanding its chemical properties and mechanism of action at a molecular level researchgate.netacs.org. Detailed studies utilizing a variety of spectroscopic methods, including X-ray and NMR spectroscopy, were crucial in revealing its ability to form irreversible crosslinks with bases in DNA jpccr.eu.

A key finding was that this compound primarily exerts its cytotoxic effects by binding to DNA, forming platinum-DNA adducts nih.govbiomedpharmajournal.orgoup.comgsconlinepress.com. These adducts, particularly 1,2-intrastrand cross-links between purine (B94841) bases (d(GpG) and d(ApG)), interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and the induction of apoptosis in cancer cells nih.govbiomedpharmajournal.orgoup.comgsconlinepress.com. Research also highlighted the importance of the cis configuration; the trans isomer, trans-diamminedichloroplatinum(II), was found to be significantly less effective as a chemotherapeutic agent, demonstrating a critical structure-activity relationship based on the geometry of the complex acs.orgmdpi.com.

The understanding of this compound's interaction with DNA spurred extensive research into the cellular mechanisms involved, including DNA repair pathways. Studies investigated how cells recognize and attempt to repair the DNA damage induced by this compound, and how deficiencies or enhancements in these pathways could influence sensitivity or resistance to the compound mdpi.commdpi.comnih.govnih.govelsevier.es. For instance, research indicated that the nucleotide excision repair (NER) pathway plays a significant role in removing this compound-DNA adducts, and that levels of proteins like ERCC1 can correlate with sensitivity nih.govelsevier.es.

Contemporary Significance in Chemical Biology and Medicinal Chemistry

This compound's discovery and the subsequent research have had a profound and lasting impact on both chemical biology and medicinal chemistry researchgate.net. In chemical biology, this compound serves as a fundamental tool for studying DNA damage and the cellular responses to such damage researchgate.net. Its well-characterized interaction with DNA makes it invaluable for investigating DNA repair mechanisms, cell cycle checkpoints, and apoptosis pathways mdpi.comnih.govnih.govnih.gov. Research continues to explore the intricate details of how this compound-DNA adducts are recognized by cellular proteins, such as high mobility group (HMG)-domain proteins, and how these interactions trigger downstream cellular events researchgate.netacs.orgnih.gov.

In medicinal chemistry, this compound is considered a cornerstone and a benchmark for the development of new metal-based therapeutic agents mdpi.comresearchgate.netacs.org. Its success demonstrated the potential of inorganic compounds as pharmaceuticals and significantly boosted the field of medicinal bioinorganic chemistry researchgate.net. The principles established through research on this compound's structure-activity relationships and its mechanism of action continue to guide the design and synthesis of novel coordination complexes with potential biological activity researchgate.netacs.orgmdpi.com. Contemporary research in this area includes the development of platinum(IV) prodrugs, multinuclear platinum complexes, and strategies to improve targeted delivery and reduce off-target interactions researchgate.netgsconlinepress.commdpi.comvhca.ch. Furthermore, studies into the mechanisms of this compound resistance continue to inform the design of new compounds and combination therapies aimed at overcoming these challenges mdpi.commdpi.combiomedpharmajournal.orgnih.gov.

While this article focuses solely on the chemical compound and its research history, the extensive investigation into this compound has yielded a wealth of detailed research findings regarding its interaction with DNA, the types of adducts formed, and the cellular pathways they influence. For example, studies have quantified the prevalence of different DNA adducts, showing that 1,2-intrastrand d(GpG) and d(ApG) adducts represent approximately 90% and 10% of the total adducts, respectively nih.gov. Research has also delved into the kinetics and selectivity of DNA platination, providing detailed insights into the chemical reactions occurring within the cellular environment vhca.ch. Although specific data tables with numerical values from historical experiments are not readily extractable from the provided search results in a format suitable for interactive display without further context or source material, the body of research highlighted underscores the depth of investigation into this compound's chemical and biological interactions.

Molecular Mechanisms of Cisplatin Action

Cisplatin (B142131) Activation and Reactivity

Upon entering a cell, this compound undergoes a series of activation steps that transform it from a relatively stable, neutral molecule into a potent, reactive agent. This transformation is crucial for its ability to interact with its ultimate target, DNA.

Hydrolysis Processes and Aqua Species Formation

The activation of this compound is initiated through hydrolysis, a process heavily influenced by the intracellular chloride concentration. nih.gov In the bloodstream, where the chloride concentration is high (approximately 100 mM), this compound remains in its neutral, less reactive form. However, upon entry into the cytoplasm, where the chloride concentration is significantly lower (around 4 mM), the chloride ligands of the this compound complex are displaced by water molecules. nih.gov

This aquation process occurs in a stepwise manner. The first hydrolysis event results in the formation of the positively charged, singly aquated species, cis-[Pt(NH₃)₂Cl(H₂O)]⁺. uniroma1.itresearchgate.net This is followed by a second hydrolysis step, which replaces the remaining chloride ligand to form the diaquated species, cis-[Pt(NH₃)₂(H₂O)₂]²⁺. uniroma1.itresearchgate.net These aquated intermediates are key to this compound's mechanism of action. uniroma1.it

| This compound Species | Formula | Charge | Reactivity |

| This compound | cis-[Pt(NH₃)₂Cl₂] | 0 | Low |

| Monoaquated this compound | cis-[Pt(NH₃)₂Cl(H₂O)]⁺ | +1 | High |

| Diaquated this compound | cis-[Pt(NH₃)₂(H₂O)₂]²⁺ | +2 | Very High |

Electrophilic Properties and Nucleophilic Interactions

The hydrolysis of this compound generates potent electrophiles. nih.govdovepress.com The positively charged platinum aqua species are highly reactive towards nucleophiles, which are abundant in the cellular environment. nih.gov While the primary target for this compound's cytotoxic effect is DNA, these reactive intermediates can also interact with other cellular nucleophiles, including sulfur-containing molecules like glutathione (B108866) and metallothionein, and proteins. nih.govnih.govresearchgate.net The primary binding sites on DNA are the nitrogen atoms of the purine (B94841) bases. nih.gov

Platinum-DNA Adduct Formation

The interaction between the aquated this compound species and DNA leads to the formation of various platinum-DNA adducts. These adducts are the primary lesions responsible for the therapeutic effects of this compound. The majority of these are intrastrand cross-links, which occur on the same strand of DNA. nih.govyoutube.com

Intrastrand Cross-links

Intrastrand cross-links are the most common type of adduct formed by this compound and are considered to be the most significant for its anticancer activity. acs.orgnih.gov These cross-links primarily form between adjacent purine bases. nih.gov

The most prevalent this compound-DNA adduct is the 1,2-intrastrand cross-link between two adjacent guanine (B1146940) bases, known as the d(GpG) adduct. acs.orgnih.gov This adduct accounts for approximately 60-65% of all this compound-induced DNA lesions. researchgate.netresearchgate.netoup.com The formation of this adduct involves the binding of the platinum atom to the N7 position of the two adjacent guanines. nih.gov The d(GpG) cross-link induces a significant conformational change in the DNA, causing it to bend and unwind. nih.gov This structural distortion is recognized by various cellular proteins, which can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis. acs.org

| Type of Intrastrand Cross-link | Bases Involved | Approximate Abundance |

| 1,2-d(GpG) | Guanine-Guanine | 60-65% researchgate.netresearchgate.netoup.com |

| 1,2-d(ApG) | Adenine-Guanine | 20-25% researchgate.netresearchgate.netoup.com |

Interstrand Cross-links

Among the various DNA lesions induced by this compound, interstrand cross-links (ICLs) are particularly cytotoxic. Although they constitute a small fraction of the total DNA adducts formed by this compound (typically less than 1%), their biological impact is profound. An ICL is a covalent bond formed between two nucleotide residues on opposite strands of the DNA double helix. This lesion effectively prevents the separation of the DNA strands, a critical step for fundamental cellular processes such as DNA replication and transcription.

The formation of ICLs is a multi-step process that continues for up to 18 to 24 hours after initial exposure to the drug. The persistence of these cross-links is a key determinant of the drug's lethality; cells that are deficient in the repair pathways for ICLs, such as those from patients with Fanconi anemia, exhibit heightened sensitivity to this compound. The severe structural distortion of the DNA helix caused by an ICL poses a significant challenge to the cell's repair machinery, often leading to stalled replication forks and the initiation of apoptotic cell death.

Non-functional Adducts

While bifunctional adducts like intrastrand and interstrand cross-links are the most studied lesions, this compound also forms monofunctional adducts. These occur when only one of the two available binding sites on the activated this compound molecule covalently attaches to a DNA base, typically a guanine. Monofunctional adducts are considered intermediates in the formation of the more stable bifunctional cross-links.

Interactions with Cellular Macromolecules Beyond DNA

Protein Adduction and Modulation of Protein Function

This compound can form adducts with proteins, a process that plays a significant role in the drug's pharmacology. The platinum complex can bind to nucleophilic amino acid residues, particularly those containing sulfur, such as cysteine and methionine. These interactions can occur in several ways: this compound can bind directly to a protein, or it can form DNA-protein cross-links, where the platinum atom acts as a bridge between the DNA helix and a nearby protein.

This protein adduction can have several functional consequences. For instance, the binding of this compound to nuclear proteins essential for gene transcription, such as TATA binding protein and histone H1, can disrupt their primary functions. Furthermore, interactions with cytosolic proteins can influence drug transport and detoxification. Some studies have identified numerous cytosolic protein binding partners, and the extent of these interactions can vary between different cancer cell types, potentially influencing their sensitivity to the drug. The functional validation of novel protein targets, such as MetAP1, has shown that this compound binding can inhibit enzyme activity and contribute to its cytotoxicity.

| Class of Interacting Protein | Example(s) | Consequence of Interaction |

| Nuclear Proteins | TATA binding protein, Histone H1 | Disruption of gene transcription and chromatin structure. |

| Cytosolic Proteins | Vimentin, PDIA1 | Alteration of drug sensitivity and cellular scaffolding. |

| Enzymes | MetAP1, GLRX1, TXNDC17 | Inhibition of enzymatic activity, disturbance of cellular redox systems. |

RNA Interactions

Cellular RNAs are another important, though less characterized, target for this compound. The drug can form stable adducts with various RNA species, including ribosomal RNA (rRNA) and messenger RNA (mRNA). Studies have shown that platinum accumulation can be 4- to 20-fold higher in total cellular RNA than in genomic DNA.

The formation of this compound-RNA adducts can disrupt critical RNA-based processes. For example, adducts on rRNA can interfere with the function of the ribosome, the cellular machinery for protein synthesis. A high-resolution crystal structure of a this compound-modified ribosome revealed that this compound molecules can modify conserved functional centers, such as the mRNA channel. This binding can stabilize the interaction between the ribosome and mRNA, potentially impairing mRNA translocation and thereby inhibiting protein synthesis. While platinum accumulation is generally lower on mRNA compared to the more abundant rRNA, these adducts could have significant consequences for transcripts that are present in low copy numbers or are tightly regulated.

Induction of Oxidative Stress

Beyond direct covalent binding to macromolecules, a significant component of this compound's mechanism of action involves the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species and the cell's ability to detoxify them.

Reactive Oxygen Species Generation

This compound treatment leads to a significant increase in the intracellular levels of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. A primary source of this this compound-induced ROS is the mitochondrion. The drug can impair the mitochondrial electron transport chain, leading to electron leakage and the subsequent formation of ROS. This mitochondrial dysfunction is a key contributor to this compound's cytotoxic effects.

The generation of ROS is not necessarily dependent on the level of nuclear DNA damage, suggesting it is a distinct mechanism of toxicity. In addition to mitochondria, enzyme systems such as NADPH oxidases (NOX) have been implicated in this compound-induced ROS production. Studies have shown that this compound can increase the expression of NOX isoforms, and inhibiting these enzymes can abolish ROS production and subsequent cell death. The resulting oxidative stress can damage lipids, proteins, and DNA, further contributing to the cellular damage that culminates in apoptosis.

Cellular Antioxidant System Modulation

This compound disrupts the delicate balance of the cellular antioxidant system by inducing the production of reactive oxygen species (ROS) and simultaneously depleting the cell's natural antioxidant defenses. This disruption is a key component of its antitumor activity. The interaction of this compound with cellular components leads to an increase in ROS, such as the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂). This is partly due to the activation of enzymes like NADPH oxidase and the disruption of the mitochondrial electron transport chain.

The elevated levels of ROS induce significant cellular damage, including lipid peroxidation, where cellular membranes are damaged by the oxidation of polyunsaturated fatty acids, leading to the formation of cytotoxic products like malondialdehyde and 4-hydroxynonenal.

Depletion of Non-Enzymatic Antioxidants

A primary target of this compound is glutathione (GSH), a crucial non-enzymatic antioxidant. This compound has a strong affinity for the thiol group (-SH) of the cysteine residue in GSH. This interaction leads to the formation of a platinum-glutathione conjugate, which effectively depletes the intracellular stores of reduced GSH. This depletion impairs the cell's ability to neutralize ROS, thereby amplifying oxidative stress. The reduction in the GSH/GSSG (glutathione disulfide) ratio is a key indicator of this compound-induced oxidative stress. Studies have consistently shown a decrease in GSH levels in various cell types and tissues following this compound exposure. For instance, in this compound-treated tumor-bearing mice, a notable decrease in glutathione levels was observed in the blood, ascites supernatant, and tumor cells.

Modulation of Enzymatic Antioxidants

This compound also significantly affects the activity of key antioxidant enzymes that are critical for detoxifying ROS.

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion into oxygen and the less reactive hydrogen peroxide. Research has shown varied effects of this compound on SOD activity. Some studies report a decrease in SOD activity in renal tissue after this compound administration, contributing to oxidative damage. Conversely, other investigations have noted an increase in SOD activity in certain contexts, potentially as a compensatory response to elevated superoxide levels. For example, in rat renal cortical slices, SOD activity was found to increase by 1.6-fold after 90 minutes of incubation with this compound.

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, a critical step in preventing cellular damage. Similar to SOD, the effect of this compound on catalase activity can vary. Some studies have observed a significant decrease in catalase activity in the kidney and liver following this compound administration. However, other research on rat renal cortical slices showed a 1.5-fold increase in catalase activity after 90 minutes of this compound exposure.

Glutathione Peroxidase (GPx): This enzyme plays a vital role in reducing hydrogen peroxide and lipid hydroperoxides to water and their corresponding alcohols, respectively, using GSH as a reductant. This compound has been shown to inhibit the activity of glutathione peroxidases. This inhibition, coupled with the depletion of its co-substrate GSH, severely hampers the cell's capacity to neutralize peroxides, leading to their accumulation and subsequent cellular damage. Decreases in GPx activity have been documented in various tissues, including the kidney, following this compound treatment.

Cellular Responses to Cisplatin Exposure

Cisplatin (B142131) Cellular Uptake and Efflux Dynamics

The entry of this compound into cells is a multifaceted process that is not entirely understood but is known to involve a combination of passive diffusion and active transport mechanisms. nih.gov The balance between the influx and efflux of the drug is a critical determinant of its intracellular concentration and, consequently, its cytotoxic efficacy. Reduced accumulation of this compound within the cell is a significant factor in the development of drug resistance. nih.gov

This compound can cross the cell membrane via passive diffusion, a process driven by a concentration gradient. nih.govresearchgate.net This mode of entry is facilitated by the molecule's characteristics: it is small and has no net electrical charge in the high-chloride environment of the extracellular fluid (approximately 100 mM). nih.govcore.ac.uk The neutral charge prevents it from being repelled by the large Born energy barrier that typically impedes the diffusion of small, hydrophilic ions through the lipid bilayer of the cell membrane. core.ac.uk Studies using synthetic unilamellar lipid vesicles, which are model membranes devoid of any proteins, have demonstrated that this compound is capable of passively diffusing across a lipid bilayer. core.ac.ukdntb.gov.ua

Once inside the cell, this compound encounters a significantly lower chloride concentration in the cytoplasm (around 4-13 mM). researchgate.netcore.ac.uk This low-chloride environment promotes the hydrolysis of this compound, where the chloride ligands are displaced by water molecules. nih.govpnas.org This reaction results in the formation of positively charged, aquated derivatives, such as cis-[PtCl(NH3)2(OH2)]+ and subsequently [Pt(NH3)2(OH2)2]2+. core.ac.uk These charged species are membrane-impermeant and are effectively trapped within the cytoplasm, a phenomenon that facilitates the drug's accumulation. researchgate.netcore.ac.uknih.gov The rate of this passive uptake is not saturable, suggesting it is not mediated by a finite number of protein transporters. core.ac.uk Research has shown that the permeability coefficient of this compound increases significantly with the chloride concentration of the external medium, supporting the model of passive entry of the neutral species followed by intracellular aquation and trapping. core.ac.uknih.gov

While passive diffusion contributes to this compound accumulation, a significant portion of its uptake is mediated by membrane-embedded proteins. core.ac.ukpnas.org It has been proposed that approximately 50% of the initial uptake rate is due to passive diffusion, with the remainder attributed to facilitated diffusion through transporters. pnas.org

The high-affinity copper transporter, CTR1 (encoded by the SLC31A1 gene), has been identified as a major protein governing the uptake of this compound in both yeast and mammalian cells. pnas.orgaacrjournals.orgnih.govnih.gov CTR1 is almost ubiquitously expressed and is vital for supplying cells with copper, an essential nutrient. oatext.com Evidence for its role in this compound transport is substantial. Deletion of the CTR1 gene in yeast and mouse cells leads to increased resistance to this compound and a corresponding decrease in the drug's intracellular accumulation. pnas.orgnih.govfrontiersin.org For instance, yeast cells with a CTR1 deletion showed an 8-fold reduction in this compound uptake. nih.gov Similarly, mouse embryonic fibroblasts lacking both CTR1 alleles accumulated significantly less platinum compared to their wild-type counterparts. aacrjournals.org

The relationship between copper and this compound transport via CTR1 is competitive. The presence of copper can reduce the cellular accumulation of this compound, and conversely, this compound can interfere with copper uptake in a CTR1-dependent manner. pnas.orgnih.gov Exposure to this compound has also been shown to induce the degradation and delocalization of the CTR1 protein, which could be a mechanism for acquired resistance. pnas.orgnih.govfrontiersin.org CTR1 also facilitates the transport of other platinum-based drugs, such as carboplatin (B1684641) and oxaliplatin (B1677828). aacrjournals.orgnih.gov

| Cell/Organism Model | Experimental Finding | Reference |

|---|---|---|

| Yeast (S. cerevisiae) | Deletion of CTR1 resulted in an 8-fold reduction in this compound uptake and a 1.9-fold increase in resistance. | nih.gov |

| Yeast (S. cerevisiae) | This compound accumulation in the ctr1Δ mutant was 56% of that in wild-type cells. | nih.gov |

| Mouse Embryonic Fibroblasts (MEFs) | MEF cells lacking both CTR1 alleles (CTR1-/-) showed a 66% reduction in this compound accumulation after 5 minutes of exposure compared to wild-type (CTR1+/+) cells. | aacrjournals.org |

| Human Ovarian Cancer Cells (A2780) | A 20-fold overexpression of CTR1 led to markedly elevated intracellular platinum levels. | frontiersin.org |

| Human Cells (Transfected) | Enhanced expression of the human Ctr1 gene increased the uptake of this compound, carboplatin, and oxaliplatin. | aacrjournals.org |

Organic Cation Transporters, members of the SLC22 transporter family, are polyspecific carriers that play a significant role in the absorption and excretion of various drugs. oatext.comnih.gov Several studies have implicated OCTs, particularly OCT2 (SLC22A2), in the cellular uptake of this compound. oatext.comnih.govelsevierpure.com OCT2 is highly expressed in the kidneys, which helps explain the organ-specific toxicity of this compound. oatext.comnih.gov

The involvement of OCTs in this compound transport has been demonstrated in various models. Studies have shown that OCT2-mediated transport of this compound is saturable, and this compound can inhibit the transport of other OCT substrates. nih.govresearchgate.net In vivo studies using mice deficient in OCT1 and OCT2 revealed that these animals were protected from severe this compound-induced kidney damage and ototoxicity. nih.govnih.gov Furthermore, co-administration of this compound with cimetidine, an organic cation that competes for transport, protected wild-type mice from these toxicities. nih.gov Research using human embryonic kidney (HEK) 293 cells engineered to express hOCT2 showed a significant increase in the accumulation of several platinum compounds compared to control cells. researchgate.net Downregulation of OCT3 has also been linked to this compound resistance in hepatoma cells. nih.gov

| Platinum Compound | Fold-Increase in Accumulation (HEK293/hOCT2 vs. Control) | Reference |

|---|---|---|

| Oxaliplatin | 28.6 | researchgate.net |

| Pt[DACH]Cl2 | 20.6 | researchgate.net |

| Ormaplatin | 8.1 | researchgate.net |

| Tetraplatin | 4.5 | researchgate.net |

| Transplatin | 3.7 | researchgate.net |

| This compound | 1.3 | researchgate.net |

| Carboplatin | No significant increase | researchgate.net |

Increased efflux, or the active removal of a drug from the cell, is another key mechanism of this compound resistance. nih.gov This process is mediated by specific transporter proteins that pump the drug out of the cytoplasm, thereby reducing its intracellular concentration and ability to reach its DNA target.

Two P-type ATPases involved in copper homeostasis, ATP7A and ATP7B, have been identified as key players in this compound efflux. nih.govnih.gov These transporters are typically located in the trans-Golgi network, but in response to elevated levels of copper or this compound, they can traffic to peripheral vesicles and the plasma membrane to facilitate the removal of the metal. nih.govmdpi.com Overexpression of ATP7A and ATP7B has been associated with this compound resistance in various cancer cell lines. researchgate.netmdpi.com Studies in human ovarian carcinoma cells have shown that this compound exposure triggers the rapid trafficking of both ATP7A and ATP7B from the Golgi complex toward the cell periphery, which is believed to be the mechanism for this compound efflux. nih.gov Silencing the expression of ATP7B in resistant ovarian cancer cells has been shown to enhance their sensitivity to this compound. mdpi.com

In addition to the copper transporters, the Multidrug Resistance-Associated Protein 2 (MRP2), a member of the ATP-binding cassette (ABC) transporter family, is also involved in this compound efflux. nih.gov MRP2 has been identified as a major ATPase responsible for the increased efflux of this compound in resistant cells. nih.gov This transporter is also thought to play a role in the efflux of this compound conjugates from kidney cells. oatext.com

The biophysical properties of the cell membrane can significantly influence the passive diffusion of this compound into the cell. nih.gov Membrane fluidity, which is determined by its lipid composition, has a critical role in drug diffusion. nih.gov Factors such as the type of phospholipids, the length and saturation of their fatty acid tails, and the concentration of cholesterol can alter membrane packing and permeability. nih.govresearchgate.net

Molecular dynamics simulations have shown that this compound permeability is highly dependent on membrane composition. nih.govnih.govbiorxiv.org For instance, the permeability of a simple, single-component DOPC membrane is 5-6 orders of magnitude higher than that of membranes with a more realistic, complex lipid composition. nih.govbiorxiv.org Cholesterol, a key component of mammalian cell membranes, is known to decrease membrane fluidity and increase lipid packing. nih.gov Studies have demonstrated that increasing the cholesterol content in model membranes from 0% to 33% can decrease the membrane's permeability to this compound by approximately one order of magnitude. nih.govbiorxiv.org

Cancer cells often exhibit altered membrane composition compared to normal cells, including a loss of lipid asymmetry between the inner and outer leaflets of the plasma membrane. researchgate.netnih.gov This loss of asymmetry has been shown to decrease membrane permeability to this compound by an order of magnitude, potentially contributing to a resistance phenotype. researchgate.netnih.govbiorxiv.org An increase in lipid membrane packing, which reduces fluidity, can limit the passive diffusion and intracellular accumulation of this compound, thereby reducing its cytotoxic effect. nih.gov

| Membrane Property | Effect on Permeability | Mechanism | Reference |

|---|---|---|---|

| Increased Cholesterol Content (0% to 33%) | Decreased by ~1 order of magnitude | Increases membrane ordering and stiffness, reducing flexibility of lipid tails. | nih.govbiorxiv.org |

| Loss of Lipid Asymmetry (Cancer vs. Normal Cell Model) | Decreased by ~1 order of magnitude | Slows the diffusion of this compound within the membrane. | nih.govbiorxiv.org |

| Complex Lipid Composition (vs. pure DOPC) | Decreased by 5-6 orders of magnitude | More realistic membrane models have lower free volume and higher packing density. | nih.govbiorxiv.org |

| Increased Membrane Fluidity | Increased Permeability | Larger interior volume of membranes in the liquid-crystalline phase is more prone to accommodate molecules. | nih.gov |

Transporter-Mediated Uptake

DNA Damage Response (DDR) Pathways

Upon exposure to this compound, cells activate the DNA Damage Response (DDR), a sophisticated signaling network that senses DNA lesions, halts cell cycle progression to allow time for repair, and, if the damage is irreparable, triggers cell death pathways. nih.gov this compound forms adducts with DNA, primarily intrastrand crosslinks, which distort the DNA helix and obstruct critical cellular processes like replication and transcription. elsevier.es

A primary function of the DDR is to arrest the cell cycle, preventing the propagation of damaged DNA to daughter cells. This compound-induced DNA damage activates checkpoints at the G1, S, and G2 phases of the cell cycle. researchgate.net The activation of these checkpoints is orchestrated by a cascade of protein kinases and their downstream effectors. Studies in ovarian cancer cells have shown that this compound can induce a transient S-phase arrest and a more sustained G2/M arrest. nih.gov This G2 arrest is often more prominent and is a critical determinant of cell fate. The fidelity of the G1 arrest induced by this compound can be compromised by the activation of checkpoint kinases Chk1 and Chk2 in the S and G2/M phases, which can prevent cells from arresting in G1. nih.gov

| Cell Cycle Phase | Key Proteins Involved in this compound-Induced Arrest | Outcome of Arrest |

| G1 Phase | p53, p21 | Prevents entry into S phase with damaged DNA. |

| S Phase | ATR, Chk1, Cdk2/cyclin A | Slows DNA replication to allow for repair of stalled replication forks. |

| G2/M Phase | ATM/ATR, Chk1/Chk2, Cdc2/cyclin B | Prevents entry into mitosis with damaged chromosomes. |

The DDR is mediated by a series of signal transduction cascades that amplify the initial damage signal and coordinate the cellular response. Key players in this network include mitogen-activated protein kinases (MAPKs), the tumor suppressor p53 and its relatives, and the master kinases ATM and ATR.

MAPKs are a family of protein kinases that respond to various extracellular stimuli and intracellular stress, including DNA damage induced by this compound. The three major MAPK subfamilies—JNK (c-Jun N-terminal kinase), p38, and ERK (extracellular signal-regulated kinase)—are all implicated in the cellular response to this compound, although their specific roles can be cell-type dependent and complex. nih.govresearchgate.net

JNK and p38: Generally, the JNK and p38 MAPK pathways are activated by stress signals and are primarily involved in promoting cell cycle arrest and apoptosis. researchgate.net Sustained activation of JNK and p38 pathways has been observed in this compound-sensitive ovarian carcinoma cells, leading to the induction of Fas ligand and subsequent apoptosis. nih.gov In contrast, this compound-resistant cells often exhibit only transient activation of these pathways. nih.gov

ERK: The role of the ERK pathway in the this compound response is more controversial. While often associated with cell survival and proliferation, some studies indicate that this compound can induce ERK activation. oncotarget.com The outcome of ERK activation may depend on the intensity and duration of the signal; low-level activation might promote cell cycle arrest, whereas extensive activation could contribute to apoptosis. oncotarget.com In some contexts, ERK activation has been linked to chemoresistance by promoting G1 to S phase progression. oncotarget.com

The tumor suppressor protein p53 is a central node in the DDR, often referred to as the "guardian of the genome". nih.gov In response to DNA damage, p53 is stabilized and activated, leading to the transcriptional regulation of a wide array of target genes involved in cell cycle arrest, DNA repair, and apoptosis. nih.gov this compound-induced DNA damage is a potent activator of p53. youtube.com However, many tumors harbor mutations in the TP53 gene, which can contribute to this compound resistance. nih.gov

Even in cells with mutated or absent p53, a related protein, p73, can play a crucial role in mediating the apoptotic response to this compound. nih.gov The c-Abl tyrosine kinase, activated by the mismatch repair system in response to this compound-DNA adducts, can stabilize and activate p73, leading to apoptosis. nih.govnih.gov Like p53, p73 can upregulate the expression of pro-apoptotic proteins such as Bax and PUMA. mdpi.com

At the apex of the DDR signaling cascade are the phosphatidylinositol 3-kinase-related kinases (PIKKs), primarily ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related). These kinases are activated by different types of DNA lesions.

ATR: ATR is primarily activated by single-stranded DNA (ssDNA) that arises from stalled replication forks, a common consequence of this compound-induced DNA crosslinks. nih.govaacrjournals.org Once activated, ATR phosphorylates a number of downstream targets, including the checkpoint kinase Chk1, to initiate cell cycle arrest and promote DNA repair. nih.govplos.org Inhibition of the ATR-Chk1 pathway has been shown to significantly sensitize cancer cells to this compound. aacrjournals.orgnih.gov

| Kinase Pathway | Primary Activating Lesion | Key Downstream Effectors | Primary Cellular Outcome |

| ATR | Stalled Replication Forks (ssDNA) | Chk1, p53 | S and G2/M checkpoint activation, DNA repair, Apoptosis |

| ATM | Double-Strand Breaks | Chk2, p53 | G1 and G2/M checkpoint activation, DNA repair, Apoptosis |

Signal Transduction Cascades

Mechanisms of Regulated Cell Death Induction

When DNA damage is too severe to be repaired, the DDR pathways shift from a pro-survival to a pro-death mode, initiating regulated cell death (RCD) to eliminate the damaged cells. This compound can induce multiple forms of RCD, including apoptosis, necroptosis, and autophagy-related cell death.

Apoptosis: Apoptosis, or programmed cell death, is a major mechanism by which this compound kills cancer cells. researchgate.net this compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comnih.gov

Intrinsic Pathway: This is the primary apoptotic pathway activated by this compound. nih.gov DNA damage activates p53, which in turn can increase the expression of pro-apoptotic Bcl-2 family proteins like Bax and PUMA, and decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govmdpi.com This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death. mdpi.comaacrjournals.org

Extrinsic Pathway: this compound can also induce the expression of death ligands like FasL, which bind to their corresponding death receptors on the cell surface, leading to the activation of caspase-8 and subsequent engagement of the apoptotic cascade. nih.govnih.gov

Necroptosis: Necroptosis is a form of programmed necrosis that is executed independently of caspases. It is mediated by a signaling cascade involving receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL). frontiersin.orgnih.gov Evidence suggests that this compound can induce necroptosis in various cell types, particularly when apoptosis is inhibited. nih.govnih.gov The formation of the RIPK1/RIPK3/MLKL "necrosome" complex is a key event in this pathway. nih.gov Necroptosis can be triggered by stimuli such as TNF-α, which can be upregulated following this compound administration. frontiersin.org

Autophagy: Autophagy is a cellular self-digestion process that can have a dual role in cancer therapy. It can act as a pro-survival mechanism by removing damaged organelles and providing nutrients during stress, thereby contributing to this compound resistance. mdpi.comnih.gov However, excessive or prolonged autophagy can also lead to a form of cell death known as autophagic cell death. This compound has been shown to induce autophagy in many cancer cell types. nih.govspandidos-publications.com The inhibition of this autophagic response can often enhance this compound-induced apoptosis, suggesting that in many contexts, autophagy is primarily a protective mechanism against this compound-induced cytotoxicity. mdpi.comnih.gov

Apoptosis Pathways

This compound-induced apoptosis is a highly regulated process involving three major signaling pathways: the intrinsic (mitochondrial), the extrinsic (death receptor-mediated), and the endoplasmic reticulum (ER) stress-mediated pathways. nih.gov While these pathways are distinct, they can be interconnected, leading to a coordinated and amplified apoptotic signal. The intrinsic pathway, which is centered around the mitochondria, is considered the major route for this compound-induced apoptosis. researchgate.netnih.gov

The mitochondrial or intrinsic pathway of apoptosis is a primary mechanism through which this compound induces cell death. nih.gov This pathway is triggered by intracellular stresses, such as the DNA damage caused by this compound. nih.gov The process is characterized by a series of events at the mitochondrial level, including the release of pro-apoptotic factors into the cytoplasm, the activation of a specific caspase cascade, and the critical regulatory role of the Bcl-2 family of proteins.

A critical event in the intrinsic apoptotic pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of apoptogenic factors into the cytosol. researchgate.net One of the most important of these factors is cytochrome c. researchgate.netresearchgate.net Upon exposure to this compound, cellular stress signals lead to the formation of pores in the mitochondrial outer membrane. youtube.com Research has shown that this compound treatment causes the redistribution of cytosolic Bax, a pro-apoptotic protein, to the mitochondria, which facilitates the release of cytochrome c. nih.gov This release is a key commitment step in the apoptotic process. Once in the cytosol, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), initiating the formation of a complex known as the apoptosome. researchgate.netyoutube.com Studies in p53-deficient kidney cells have also confirmed that this compound induces Bax activation and subsequent cytochrome c release, indicating this mechanism can operate independently of p53. nih.gov

Caspases, a family of cysteine proteases, are the central executioners of apoptosis. nih.gov this compound treatment leads to the activation of a cascade of these enzymes. The intrinsic pathway is initiated by the activation of an initiator caspase, primarily caspase-9. acs.org The formation of the apoptosome, triggered by cytochrome c release, leads to the recruitment and auto-activation of procaspase-9. researchgate.net Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7. researchgate.netnih.gov These effector caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Research in ovarian cancer cells has demonstrated that this compound induces the activation of both initiator caspases (caspase-9 and caspase-8) and effector caspases (caspase-3 and caspase-7). nih.gov The activation of these caspases is often dose- and time-dependent. researchgate.net For example, in mesothelioma cell lines, higher doses of this compound lead to earlier activation of caspase-3/7. researchgate.net

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic signals. nih.govnih.gov This family includes anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak). nih.gov this compound-induced cytotoxicity involves the modulation of these proteins. nih.gov Exposure to this compound can lead to the activation and translocation of pro-apoptotic proteins like Bax and Bak to the mitochondrial membrane. nih.govdovepress.com There, they form oligomers that increase the permeability of the outer mitochondrial membrane, facilitating cytochrome c release. nih.govnih.gov Conversely, anti-apoptotic proteins like Bcl-2 can prevent apoptosis by sequestering pro-apoptotic members. researchgate.net Overexpression of Bcl-2 has been shown to ameliorate this compound-induced cytochrome c release and apoptosis, and is often associated with this compound resistance in various cancers. nih.govresearchgate.net Thus, the ratio of pro- to anti-apoptotic Bcl-2 family proteins is a critical determinant of a cell's susceptibility to this compound-induced apoptosis.

| Cell Line Type | This compound Effect on Bcl-2 Family Proteins | Outcome | Reference |

| Dorsal Root Ganglion (DRG) Neurons | Causes redistribution of cytosolic Bax to mitochondria. | Promotes apoptosis. | nih.gov |

| p53-deficient Kidney Cells | Induces interdependent activation of Bax and Bak, leading to their oligomerization in mitochondria. | Promotes apoptosis via cytochrome c release. | nih.gov |

| Epithelial Ovarian Cancer (EOC) Cells | Modulates Bcl-2 family proteins; inhibition of Bcl-2 enhances this compound-induced death. | Regulates this compound resistance. | nih.gov |

| Oropharyngeal Squamous Cell Carcinoma | High endogenous Bcl-2 expression is related to increased this compound resistance. | Inhibits apoptosis. | researchgate.net |

In addition to the intrinsic pathway, this compound can also activate the extrinsic pathway of apoptosis. researchgate.netnih.gov This pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or tumor necrosis factor-alpha (TNF-α), to their corresponding death receptors on the cell surface (e.g., FasR, TNFR1). nih.govsinobiological.com This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruit procaspase-8. sinobiological.com This assembly forms the death-inducing signaling complex (DISC), where procaspase-8 undergoes auto-catalytic activation. sinobiological.com Activated caspase-8 can then directly activate effector caspases like caspase-3, or it can cleave the Bcl-2 family protein Bid into its truncated form, tBid. researchgate.net tBid then translocates to the mitochondria to engage the intrinsic pathway, providing a point of crosstalk between the two apoptotic routes. researchgate.net Studies in osteosarcoma cells have shown that this compound specifically induces apoptosis through the sequential activation of caspase-8, followed by caspase-3 and caspase-6. nih.gov While this pathway is activated by this compound, the mitochondrial pathway is generally considered the major contributor to its cytotoxic effects. nih.gov

The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. nih.gov this compound can disrupt these functions, leading to an accumulation of misfolded proteins and a state known as ER stress. frontiersin.orgnih.gov While initially the cell responds to ER stress through the unfolded protein response (UPR) to restore homeostasis, prolonged or severe ER stress can trigger apoptosis. nih.govspandidos-publications.com this compound has been shown to induce ER stress, evidenced by the increased expression of ER stress markers like GRP78/BiP. nih.govresearchgate.net This sustained stress can activate apoptotic signaling. One key mediator of ER stress-induced apoptosis is caspase-12 (in murine models) or caspase-4 (in humans). frontiersin.orgresearchgate.net this compound can induce the activation of caspase-12 in a calcium- and calpain-dependent manner, even in the absence of a nucleus, suggesting the ER can be an independent target for this compound's action. nih.gov The ER stress pathway can also converge with the mitochondrial pathway, as ER stress can lead to the upregulation of pro-apoptotic proteins like CHOP, which in turn can influence the Bcl-2 family of proteins to promote apoptosis. frontiersin.orgresearchgate.net

| Research Finding | Cell Type/Model | Implication for Apoptosis | Reference |

| This compound induces calpain-dependent activation of the ER-specific caspase-12. | Enucleated cells (cytoplasts) and intact cells | Demonstrates a nucleus-independent mechanism of apoptosis induction via ER stress. | nih.gov |

| This compound upregulates ER stress markers GRP78, IRE1, and PERK. | Human lung cancer cells (A549 and H460) | Indicates that this compound induces ER stress, which can contribute to apoptosis. | spandidos-publications.com |

| This compound treatment upregulates the expression of GRP78 and CHOP, and activates caspase-4 and caspase-3. | Human glioma cells (U251) | Shows a clear pathway from ER stress to caspase activation and apoptosis. | researchgate.net |

| This compound can elevate intracellular calcium levels and activate calcium protease-dependent Caspase 12. | Cells lacking a nucleus | Suggests the ER is an independent target for this compound-induced apoptosis. | frontiersin.org |

Mitochondrial Intrinsic Apoptosis

Necrotic Cell Death Mechanisms

This compound is capable of inducing various forms of cell death, with the specific modality often dependent on the concentration of the drug. While lower concentrations tend to favor apoptosis, higher concentrations are more frequently associated with necrotic cell death. doi.orgresearchgate.netmdpi.com Necrosis is morphologically characterized by cellular swelling and an early loss of plasma membrane integrity, leading to the release of cellular contents and subsequent inflammation. researchgate.net

Recent research has provided evidence that this compound can induce a programmed form of necrosis known as necroptosis. researchgate.net This pathway is activated in cells that express Receptor-Interacting Protein 3 (RIP3). The core machinery of necroptosis involves the formation of a protein complex called the necrosome, which includes RIP1, RIP3, and the Mixed Lineage Kinase Domain-Like protein (MLKL). researchgate.net Upon this compound exposure, this RIP1/RIP3/MLKL necrosome assembles and translocates to the mitochondria-associated membrane. researchgate.net

The induction of necroptosis by this compound can occur through pathways that are both dependent on and independent of Tumor Necrosis Factor α (TNFα). researchgate.net A critical downstream event following the formation of the necrosome is the generation of reactive oxygen species (ROS) and the opening of the mitochondrial permeability transition pore (mPTP), a process mediated by cyclophilin-D (CypD). researchgate.net The opening of the mPTP is a crucial step in executing necroptosis. Studies have shown that the absence of core necroptotic components like RIP1, RIP3, or MLKL can block this compound-induced cell death in susceptible cell lines. researchgate.net Furthermore, the complete blockage of this compound-induced cell death was observed when both CypD and TNFα were absent, indicating that this compound utilizes both TNFα-dependent and independent pathways to trigger necroptosis. researchgate.net

Autophagy Modulation

Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and protein aggregates, playing a critical role in maintaining cellular homeostasis. nih.gov In the context of this compound exposure, autophagy can have complex and often contradictory roles, either promoting cell survival or contributing to cell death, depending on the cellular context and the nature of the autophagic response. scielo.broup.com

Protective Autophagy and its Signaling

In many cell types, this compound treatment triggers a protective autophagic response that counteracts its cytotoxic effects. nih.govnih.gov This pro-survival role is evidenced by studies where the inhibition of autophagy, either pharmacologically or through genetic knockdown of key autophagy-related genes (Atg) like ATG5, ATG7, or Beclin 1, leads to an enhancement of this compound-induced apoptosis. nih.govekb.eg This suggests that autophagy acts as a rescue mechanism, allowing cells to cope with the stress induced by this compound. mdpi.com For instance, in human lung cancer and bladder cancer cells, blocking the autophagic process significantly increased the cytotoxic effects of this compound. nih.govekb.eg

The signaling pathways that regulate this protective response are multifaceted. This compound-induced autophagy has been shown to be mediated by the upregulation of essential autophagy proteins such as Beclin 1 and Atg5. ekb.eg The activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway is one mechanism by which this compound can promote this protective autophagy. nih.gov In breast cancer cells, this compound treatment activated the MAPK signaling pathway, and specifically, the ERK pathway was found to promote autophagy. nih.gov

Non-Protective Autophagy Modes

While often cytoprotective, autophagy induced by this compound is not always a pro-survival mechanism. Research has identified multiple functional forms of autophagy, including a "non-protective" form and a cytotoxic form that can promote cell death. oup.com Non-protective autophagy, as the name suggests, does not directly influence the cell's fate in response to this compound; its inhibition does not significantly alter the extent of this compound-induced apoptosis.

Interestingly, a phenomenon known as an "autophagic switch" has been observed, where the nature of the autophagic response can change based on the genetic status of the cell. oup.com For example, in non-small cell lung cancer cells with wild-type p53, this compound induces non-protective autophagy. However, in cells where p53 is functionally null, this compound triggers a switch to a protective form of autophagy. Inhibiting this protective autophagy in the p53-null cells restores their sensitivity to this compound, highlighting that the functional outcome of autophagy is highly context-dependent. This switch suggests that cellular factors can modulate the autophagic response, turning it from a neutral or even detrimental process into a survival mechanism.

Autophagy Regulation by AMPK/mTORC1 and ERK Pathways

The regulation of autophagy in response to this compound is governed by key cellular energy and stress sensors. Two of the most critical regulatory pathways are the 5' AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathways. Generally, AMPK acts as a positive regulator of autophagy, while mTORC1 is a major negative regulator.

This compound treatment can lead to the activation of AMPK. Activated AMPK can induce autophagy through at least two mechanisms: it can directly phosphorylate and activate the ULK1 complex, which is essential for the initiation of autophagy, or it can inhibit mTORC1. The suppression of mTORC1 activity by AMPK relieves the inhibitory phosphorylation of the ULK1 complex, thereby promoting autophagosome formation. Studies have shown that silencing AMPK reduces the ability of this compound to trigger autophagy, while conversely, downregulating mTOR is sufficient to induce it. This AMPK-mediated, mTOR-suppressed autophagic response has been demonstrated to protect tumor cells from this compound-induced apoptotic death.

In addition to the AMPK/mTORC1 axis, the Extracellular signal-regulated kinase (ERK) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) family, also plays a role. nih.gov Research has indicated that this compound can activate the ERK signaling pathway, which in turn promotes a protective autophagic response in cancer cells. nih.gov

Cellular Stress Responses in Specific Non-Target Cell Types

Mechanisms of this compound-Induced Cellular Injury in Renal Epithelia

The clinical utility of this compound is significantly limited by its nephrotoxicity, with injury to renal tubular epithelial cells being a primary pathological feature. The kidney accumulates this compound to a much higher degree than other organs, which is a key factor in its targeted toxicity. nih.gov This accumulation is facilitated by specific transporters on the renal epithelial cells, particularly the organic cation transporter 2 (OCT2) located on the basolateral membrane, which mediates the uptake of this compound from the blood into the cells.

Once inside the renal epithelial cells, this compound triggers a multi-pronged attack leading to cellular injury and death. The mechanisms are complex and involve oxidative stress, inflammation, DNA damage, and the activation of cell death pathways. This compound causes significant mitochondrial dysfunction, leading to the excessive production of reactive oxygen species (ROS). This oxidative stress damages cellular components and contributes to both apoptosis and necrosis. researchgate.net

In renal epithelial cells, as in other cell types, the mode of cell death is concentration-dependent. Low concentrations of this compound tend to induce apoptosis, while higher concentrations lead to necrosis. Apoptotic pathways activated by this compound in these cells can involve both intrinsic (mitochondrial) and extrinsic pathways. scielo.br Furthermore, this compound-induced injury provokes an inflammatory response, which can amplify the initial damage and contribute to acute kidney injury.

Molecular Pathogenesis of this compound-Induced Cellular Damage in Auditory Systems

This compound-induced ototoxicity is a complex process initiated by the drug's accumulation in the inner ear, primarily affecting sensory hair cells, the stria vascularis, and spiral ganglion neurons. nih.govmdpi.com The cellular damage is not caused by a single mechanism but rather by a cascade of interconnected molecular events, including oxidative stress, inflammation, mitochondrial dysfunction, and the activation of cell death pathways. nih.gov The irreversible nature of this damage is due to the inability of mammalian hair cells and spiral ganglion neurons to regenerate. nih.gov

Oxidative Stress

A primary driver of this compound-induced damage in auditory systems is the overwhelming production of reactive oxygen species (ROS). frontiersin.orgmdpi.com this compound enters cochlear hair cells through various channels and transporters, including organic cation transporter-2 (OCT2) and copper transporter 1 (CTR1). mdpi.comfrontiersin.org Once inside, it triggers a surge in ROS. A key enzymatic source of this oxidative stress is the NADPH oxidase 3 (NOX3) enzyme, which is uniquely and highly expressed in the cochlea. nih.govbasicmedicalkey.com this compound upregulates NOX3, leading to the generation of superoxide (B77818) radicals. basicmedicalkey.com

This overproduction of ROS disrupts the delicate redox balance within cochlear cells. basicmedicalkey.com this compound exacerbates this imbalance by depleting the endogenous antioxidant defense systems. nih.govnih.gov It directly reduces the levels and activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) reductase (GR), and glutathione peroxidase (GSH-Px). nih.govnih.gov The resulting excess of ROS and depletion of antioxidants leads to widespread cellular damage through lipid peroxidation, evidenced by elevated levels of malondialdehyde and 4-hydroxynonenal, which compromise cell membrane integrity. nih.govfrontiersin.org

Inflammatory Response

Oxidative stress is intricately linked to the initiation of a sterile inflammatory response within the cochlea. frontiersin.orgnih.gov this compound activates key transcription factors that govern inflammation, notably nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription-1 (STAT1). nih.govnih.gov The activation of NF-κB and STAT1 leads to the upregulation and release of a cascade of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov The concentration of these cytokines in the cochlea is directly proportional to the this compound exposure time and dosage. nih.gov This inflammatory environment contributes to tissue damage and recruits immune cells, such as macrophages, into the cochlea, further amplifying the toxic effects. nih.gov

Mitochondrial Dysfunction

Mitochondria are central targets in this compound's cytotoxic effects on hair cells. biorxiv.org The drug can accumulate directly within the mitochondria, leading to severe functional impairments. biorxiv.org this compound induces damage to mitochondrial DNA (mtDNA), disrupts the mitochondrial electron transport chain, and causes the mitochondrial membrane potential to collapse. mdpi.com These events not only impair cellular energy production but also turn the mitochondria into a major source of ROS, creating a vicious cycle of oxidative stress. mdpi.combiorxiv.org Furthermore, this compound triggers elevated mitochondrial and cytosolic calcium levels, which surge just before the initiation of cell death programs. biorxiv.org The release of cytochrome c from damaged mitochondria into the cytoplasm is a critical step that directly activates the apoptotic cascade. tandfonline.com

DNA Damage and Apoptosis

While this compound's primary anticancer effect is through the formation of DNA adducts in rapidly dividing tumor cells, it also causes DNA damage in the non-proliferating cells of the cochlea. nih.govbiorxiv.org Platinated DNA has been found in the nuclei of outer hair cells, cells of the stria vascularis, and spiral ganglion neurons. nih.gov This DNA damage, combined with the intense cellular stress from ROS and inflammation, activates intrinsic apoptotic pathways. nih.gov

The apoptotic cascade is executed by a family of enzymes called caspases. In this compound ototoxicity, the mitochondrial pathway is predominantly involved, leading to the activation of the initiator caspase-9, which in turn activates the primary executioner caspase, caspase-3. nih.gov The activation of these caspases orchestrates the dismantling of the cell, leading to the characteristic features of apoptosis and the ultimate death of auditory hair cells and neurons. nih.gov

Interactive Data Table: Key Molecular Events in this compound-Induced Ototoxicity

Below is a summary of key research findings on the molecular targets of this compound in auditory cells.

| Molecular Target | Effect of this compound Exposure | Resulting Cellular Damage |

| NADPH oxidase 3 (NOX3) | Upregulation/Activation | Increased production of reactive oxygen species (ROS). nih.govbasicmedicalkey.com |

| Antioxidant Enzymes (SOD, CAT, GSH-Px) | Reduced levels and activity | Depletion of endogenous antioxidant defenses, exacerbating oxidative stress. nih.govnih.gov |

| Nuclear Factor kappa B (NF-κB) | Activation | Increased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.govnih.gov |

| STAT1 | Activation | Promotes inflammatory processes and apoptosis. nih.govnih.gov |

| Mitochondria | DNA damage, membrane potential collapse, cytochrome c release | Impaired energy production, increased ROS, and activation of apoptosis. mdpi.comtandfonline.com |

| Caspase-9 | Activation | Initiates the intrinsic apoptotic cascade. nih.gov |

| Caspase-3 | Activation | Execution of apoptosis, leading to hair cell death. nih.gov |

| Nuclear DNA | Formation of DNA adducts | Disruption of transcription and contribution to cellular stress and apoptosis. nih.govnih.gov |

Mechanisms of Cisplatin Resistance

Increased Drug Inactivation and Detoxification

Glutathione-Mediated Conjugation

Glutathione (B108866) (GSH), a ubiquitous tripeptide thiol, plays a critical role in cellular defense against electrophilic compounds, including platinum-based drugs like cisplatin (B142131). Elevated intracellular levels of GSH have been consistently correlated with this compound resistance in various cancer cell lines and tumors. nih.govbiomedpharmajournal.org

The primary mechanism involves the direct conjugation of this compound with GSH, catalyzed by glutathione S-transferases (GSTs), particularly GST P1-1. biomedpharmajournal.orgpnas.org This conjugation reaction forms a platinum-glutathione complex, which is less reactive and more easily exported from the cell, often via ATP-dependent efflux pumps such as multidrug resistance-associated proteins (MRPs), particularly MRP2. nih.govbiomedpharmajournal.orgresearchgate.net The formation of these conjugates effectively reduces the intracellular concentration of active this compound, thereby limiting its ability to form DNA adducts and exert cytotoxic effects. Research indicates that overexpression of γ-glutamylcysteine synthesis (γ-GCS), the rate-limiting enzyme in GSH biosynthesis, leads to increased GSH levels and confers resistance to this compound. nih.govresearchgate.net Studies in ovarian cancer cells, for instance, have shown increased GSH levels in platinum-resistant cell lines. biomedpharmajournal.org

Data from studies investigating the relationship between GSH levels and this compound sensitivity often demonstrate an inverse correlation. Depletion of GSH using inhibitors like buthionine-sulfoximine (BSO) has been shown to resensitize resistant cells to this compound. nih.gov

Metallothionein Involvement

Metallothioneins (MTs) are small, cysteine-rich proteins known for their high affinity for binding metal ions. They play roles in metal homeostasis, detoxification of heavy metals, and protection against oxidative stress. oup.comnih.govmdpi.com Overexpression of MTs has been implicated in this compound resistance in various cancer types, including ovarian cancer and transitional cell carcinoma of the urinary tract. oup.comauajournals.org

MTs can bind directly to this compound, effectively sequestering the drug in the cytoplasm and preventing its entry into the nucleus where it would interact with DNA. oup.commdpi.com This binding capacity is attributed to the numerous cysteine residues within MTs, which provide sulfhydryl groups that can form complexes with platinum. Studies have shown a correlation between the level of MT expression and the degree of this compound resistance in cell lines. oup.comauajournals.org For example, research on urinary tract transitional cell carcinoma found a significant correlation between increased MT expression and this compound resistance. auajournals.org

The subcellular localization of MT may also be important, with some studies suggesting that nuclear MT content correlates better with this compound resistance than total cellular MT levels in certain cancer cell types. aacrjournals.org While the exact mechanisms by which MT overexpression is induced in resistant cells are not fully elucidated, transcriptional induction mediated by metal-responsive elements in the MT gene promoter is a possibility. oup.com Reducing MT expression, for instance through knockdown of MT2A, has been shown to enhance the therapeutic effect of this compound in some cancer cells. mdpi.com

Upregulation of DNA Damage Repair Capacity

This compound exerts its cytotoxic effects primarily by forming DNA adducts, which distort the DNA helix and interfere with crucial cellular processes like replication and transcription. Cancer cells can counteract this damage by upregulating their DNA repair mechanisms, thereby removing the this compound-induced lesions and surviving the treatment. Several DNA repair pathways are involved in processing this compound-induced DNA damage, and their enhanced activity contributes significantly to resistance. elsevier.esnih.gov

Nucleotide Excision Repair (NER) Pathway

The Nucleotide Excision Repair (NER) pathway is the primary mechanism responsible for removing bulky DNA adducts, including the intrastrand crosslinks formed by this compound. elsevier.esnih.govnih.govresearchgate.net NER is a versatile pathway that recognizes and repairs a wide range of helix-distorting DNA damage. nih.govresearchgate.net

The NER pathway involves several steps: damage recognition, unwinding of the DNA helix, incision of the damaged strand on both sides of the lesion, removal of the oligonucleotide containing the adduct, and synthesis of new DNA to fill the gap. nih.govnih.gov There are two sub-pathways of NER: global-genome NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions that block actively transcribing RNA polymerase. nih.govmdpi.comaacrjournals.org Both sub-pathways utilize a common set of repair enzymes. nih.govresearchgate.net

Upregulation of NER activity is a well-established mechanism of this compound resistance. nih.govresearchgate.netmdpi.comaacrjournals.org Increased expression of key NER proteins, such as ERCC1-XPF and XPC, has been correlated with decreased sensitivity and poor prognosis in patients treated with this compound. elsevier.esnih.govmdpi.com ERCC1 is a critical component of the NER pathway, and its overexpression is found in many this compound-resistant cancers. mdpi.com Studies have shown that enhanced expression of XPC increases resistance in various cancer types. nih.govmdpi.com Conversely, inactivation or deficiency in NER components can lead to hypersensitivity to this compound. mdpi.comaacrjournals.org

Mismatch Repair (MMR) Pathway

The Mismatch Repair (MMR) pathway primarily corrects errors that occur during DNA replication, such as base-base mismatches and insertion/deletion loops. While MMR does not directly repair this compound-DNA adducts, it plays a complex role in mediating this compound cytotoxicity and resistance. elsevier.esnih.govbiomedpharmajournal.orgoup.com

MMR proteins can recognize this compound-induced DNA adducts, particularly those that cause mispairing during replication. elsevier.esbiomedpharmajournal.org However, instead of repairing the adduct, the MMR system attempts to correct the base on the opposing strand, leading to a "futile cycle" of incision and resynthesis. elsevier.esbiomedpharmajournal.org This continuous process of cutting and mending the DNA can ultimately result in the formation of DNA double-strand breaks (DSBs) and trigger apoptosis. elsevier.esbiomedpharmajournal.org

Consequently, deficiency in the MMR pathway is often associated with this compound resistance. elsevier.esnih.govbiomedpharmajournal.orgoup.com In MMR-deficient cells, the futile cycle is abrogated, reducing the induction of DSBs and apoptotic signaling, thus allowing cells to tolerate the this compound-induced damage. elsevier.esnih.govbiomedpharmajournal.org Studies have shown that loss of MMR proteins like MLH1 or MSH2 can lead to increased this compound resistance. elsevier.esnih.gov MMR deficiency can arise from genetic mutations or epigenetic modifications, such as promoter hypermethylation of MMR genes. elsevier.esbiomedpharmajournal.org

Homologous Recombination (HR) Pathway

The Homologous Recombination (HR) pathway is a high-fidelity DNA repair mechanism that primarily repairs DNA double-strand breaks (DSBs) and interstrand crosslinks (ICLs), using a homologous sister chromatid as a template. elsevier.esnih.govmdpi.combiomedpharmajournal.org this compound can induce DSBs and ICLs, particularly during DNA replication. elsevier.esbiomedpharmajournal.orgresearchgate.net

HR plays a crucial role in repairing these highly toxic lesions. mdpi.comfrontiersin.org An intact and functional HR pathway contributes to cellular survival in the presence of this compound-induced DSBs and ICLs. mdpi.combiomedpharmajournal.org Upregulation of HR capacity is considered a mechanism of this compound resistance. mdpi.comresearchgate.netoncotarget.com Proteins involved in the HR pathway, such as BRCA1 and BRCA2, are critical for its function. mdpi.comoncotarget.com While mutations in BRCA1 can initially sensitize tumors to this compound due to impaired HR, resistant tumors can emerge through mechanisms that restore HR function, such as secondary mutations. mdpi.com

Studies have investigated the relationship between HR pathway activity and this compound sensitivity. For example, research in testicular germ cell tumors suggests that resistant cells may exhibit increased repair of DSBs by the HR pathway, accompanied by dampened NHEJ activity. torvergata.it

Non-Homologous End Joining (NHEJ) Pathway

The Non-Homologous End Joining (NHEJ) pathway is another major pathway for repairing DNA double-strand breaks. Unlike HR, NHEJ directly ligates the broken DNA ends and is considered more error-prone as it does not require a homologous template and may involve small deletions or insertions at the repair site. nih.govmdpi.comtorvergata.it NHEJ operates throughout the cell cycle and is a highly efficient repair mechanism. nih.govmdpi.comtorvergata.it

The role of NHEJ in this compound resistance is less straightforward and can be context-dependent. While NHEJ primarily repairs DSBs, which can be generated by this compound, some studies suggest that an increase in NHEJ activity can contribute to resistance by efficiently rejoining broken DNA ends, even if inaccurately. mdpi.comresearchgate.net Proteins involved in NHEJ, such as the Ku70/Ku80 heterodimer and DNA-PKcs, are important for this pathway's function. nih.govmdpi.comtorvergata.itresearchgate.net

However, other research suggests that this compound treatment might inhibit NHEJ activity, and that deficiencies in NHEJ proteins can lead to increased sensitivity to this compound or enhance the effectiveness of radiation therapy when combined with this compound. mdpi.comnih.gov For instance, studies using Ku80-deficient cells, which have impaired NHEJ, showed reduced radiosensitization by this compound compared to wild-type cells, implying a role for NHEJ in this effect. nih.gov Furthermore, some this compound-resistant cell lines have been observed to have a "NHEJ-less" phenotype with reduced expression of key NHEJ proteins. torvergata.it This suggests a complex interplay between NHEJ and other repair pathways, such as HR, in determining this compound sensitivity or resistance. torvergata.it

Translesion Synthesis (TLS) Pathway

The Translesion Synthesis (TLS) pathway is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall replication forks. elsevier.esfrontiersin.org This bypass is mediated by specialized low-fidelity DNA polymerases (TLS polymerases) that can insert nucleotides opposite damaged bases. elsevier.esfrontiersin.orgoncotarget.comresearchgate.net While essential for cell survival in the presence of DNA damage, TLS is often error-prone and can contribute to mutagenesis. frontiersin.org

In the context of this compound resistance, the TLS pathway plays a crucial role in tolerating this compound-induced DNA adducts, particularly intrastrand crosslinks. scielo.brelsevier.esnovapublishers.com Key TLS polymerases involved in bypassing this compound adducts include DNA Polymerase η (Pol η) and DNA Polymerase ζ (Pol ζ), which is formed by subunits including Rev3L and Rev7, and Rev1. elsevier.esresearchgate.netnovapublishers.com Elevated expression of these TLS polymerases has been correlated with this compound resistance in various cancer types. elsevier.esresearchgate.netnovapublishers.com

Research findings highlight the significance of Pol η and Pol ζ in this compound resistance. For instance, elevated Pol η expression has been observed in ovarian cancer stem cells, and its knockdown enhanced this compound-induced apoptosis, indicating its role in cancer stem cell survival upon this compound treatment. elsevier.es Pol ζ expression has also been identified as a predictor of this compound resistance. elsevier.es Studies have shown that reducing Pol ζ activity or inhibiting Rev3L expression can re-sensitize this compound-resistant cells to treatment. mdpi.comresearchgate.netnovapublishers.com In human fibroblasts, this compound treatment induced Rev3L expression, and its depletion decreased homologous recombination and TLS upon this compound treatment. elsevier.es Analysis of head and neck squamous cell carcinomas revealed elevated Pol η expression in a significant percentage of samples, and low Pol η levels were associated with a high complete response rate to this compound treatment. elsevier.es

The involvement of TLS polymerases in this compound resistance is summarized in the table below:

| TLS Polymerase | Subunits (if applicable) | Role in this compound Resistance | Associated Findings |

| Pol η | - | Involved in bypassing this compound adducts. elsevier.es | Elevated expression in resistant cells and cancer stem cells. elsevier.es Knockdown enhances this compound sensitivity. elsevier.es |

| Pol ζ | Rev3L, Rev7 | Involved in bypassing this compound adducts. elsevier.es | Elevated expression of Rev3L correlates with resistance. researchgate.netnovapublishers.com Inhibition of Rev3L re-sensitizes cells. mdpi.comresearchgate.netnovapublishers.com |

| Rev1 | - | Involved in bypassing this compound adducts. novapublishers.com | Plays a role in the TLS pathway. novapublishers.com |

The ability of TLS polymerases to bypass intrastrand crosslinks counteracts this compound-induced cell death, directly contributing to resistance. elsevier.es

Fanconi Anemia (FA) Pathway